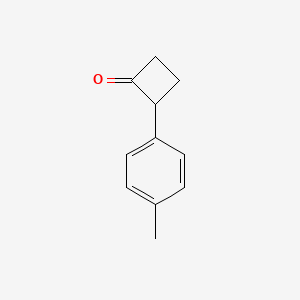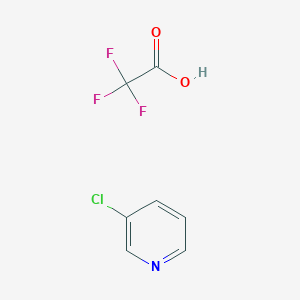
3-Chloropyridine;2,2,2-trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloropyridine;2,2,2-trifluoroacetic acid is a compound that combines two distinct chemical entities: 3-Chloropyridine and 2,2,2-trifluoroacetic acid. 3-Chloropyridine is an aryl chloride and isomer of chloropyridine with the formula C5H4ClN . It is a colorless liquid primarily used as a building block in organic synthesis . 2,2,2-Trifluoroacetic acid, on the other hand, is an organofluorine compound with the chemical formula CF3CO2H . It is a colorless liquid with a vinegar-like odor and is known for its strong acidity .
准备方法
Synthetic Routes and Reaction Conditions: 3-Chloropyridine can be synthesized through various methods, including the chlorination of pyridine. One common method involves the reaction of pyridine with chlorine gas in the presence of a catalyst . Another method involves the use of pyridine-N-oxides, which can be chlorinated to yield 3-Chloropyridine .
2,2,2-Trifluoroacetic acid is typically prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .
Industrial Production Methods: The industrial production of 3-Chloropyridine often involves large-scale chlorination processes, where pyridine is reacted with chlorine gas under controlled conditions . For 2,2,2-trifluoroacetic acid, the electrofluorination process is scaled up to produce large quantities of the compound, which is then purified through distillation .
化学反应分析
Types of Reactions: 3-Chloropyridine undergoes various types of chemical reactions, including substitution reactions, where the chlorine atom is replaced by other nucleophiles . It is also a substrate for many coupling processes, such as the Heck reaction, Suzuki reaction, and Ullmann reaction .
2,2,2-Trifluoroacetic acid is known for its strong acidity and can participate in acid-catalyzed reactions. It can also undergo nucleophilic substitution reactions due to the presence of the trifluoromethyl group .
Common Reagents and Conditions: For 3-Chloropyridine, common reagents include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions . The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
For 2,2,2-trifluoroacetic acid, common reagents include bases and nucleophiles that can react with the trifluoromethyl group . The reactions are often carried out in aqueous or organic solvents under controlled temperatures .
Major Products Formed: The major products formed from reactions involving 3-Chloropyridine include various substituted pyridines and coupled products, depending on the specific reaction conditions and reagents used . For 2,2,2-trifluoroacetic acid, the major products include trifluoromethylated compounds and derivatives of acetic acid .
科学研究应用
3-Chloropyridine is widely used in organic synthesis as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals . It is also used in the development of metal complexes and as an intermediate in various chemical reactions .
2,2,2-Trifluoroacetic acid is used in a variety of scientific research applications, including as a solvent in peptide synthesis, as a reagent in organic synthesis, and as a catalyst in various chemical reactions . It is also used in the pharmaceutical industry for the preparation of trifluoromethylated compounds, which have unique biological properties .
作用机制
The mechanism of action of 3-Chloropyridine involves its ability to undergo substitution and coupling reactions, which allows it to form various derivatives and coupled products . The chlorine atom in 3-Chloropyridine is highly reactive and can be easily replaced by other nucleophiles, making it a versatile building block in organic synthesis .
2,2,2-Trifluoroacetic acid exerts its effects through its strong acidity and ability to participate in acid-catalyzed reactions . The trifluoromethyl group in 2,2,2-trifluoroacetic acid is highly electron-withdrawing, which enhances the reactivity of the compound and allows it to participate in various chemical reactions .
相似化合物的比较
Similar Compounds:
- 2-Chloropyridine
- 4-Chloropyridine
- 3-Bromopyridine
- Trifluoroacetic anhydride
- Trifluoromethanesulfonic acid
Uniqueness: 3-Chloropyridine is unique due to its position of the chlorine atom on the pyridine ring, which affects its reactivity and the types of reactions it can undergo . Compared to other chloropyridines, 3-Chloropyridine is more reactive in certain substitution and coupling reactions .
2,2,2-Trifluoroacetic acid is unique due to the presence of the trifluoromethyl group, which imparts strong acidity and unique reactivity to the compound . Compared to other trifluoromethylated compounds, 2,2,2-trifluoroacetic acid is more commonly used as a reagent and solvent in various chemical reactions .
属性
CAS 编号 |
89937-07-5 |
|---|---|
分子式 |
C7H5ClF3NO2 |
分子量 |
227.57 g/mol |
IUPAC 名称 |
3-chloropyridine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H4ClN.C2HF3O2/c6-5-2-1-3-7-4-5;3-2(4,5)1(6)7/h1-4H;(H,6,7) |
InChI 键 |
HMYIWYHSNICVIK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)Cl.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-Nitrophenoxy)methyl]benzamide](/img/structure/B14394495.png)
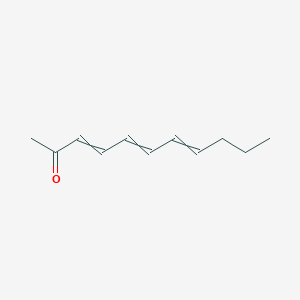
![1-Butyl-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalen-2-one](/img/structure/B14394504.png)
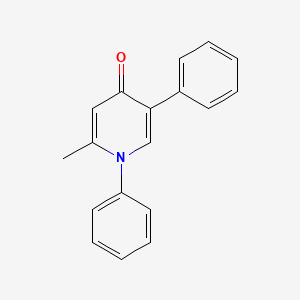
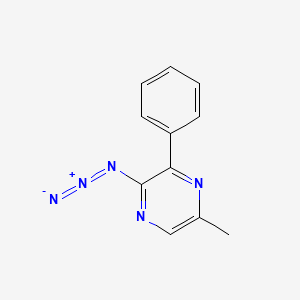
![2-{2-[(Prop-2-en-1-yl)sulfanyl]ethoxy}butane](/img/structure/B14394532.png)
![(4E)-4-[(4-methoxyphenyl)imino]-3-nitro-4H-chromen-2-ol](/img/structure/B14394540.png)
![(1R,6R)-3-(Naphthalen-1-yl)-6-[(propan-2-yl)amino]cyclohex-2-en-1-ol](/img/structure/B14394545.png)
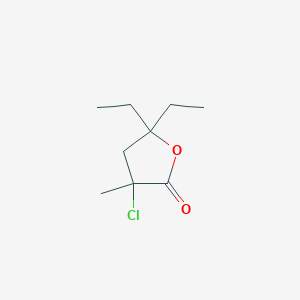
![2-[(5-Bromopyridin-2-yl)oxy]-N-ethylethan-1-amine](/img/structure/B14394576.png)


